

A Technical Guide to the Historical Advancements in Cyclo[n]carbon Research

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Compound of Interest

Compound Name: Cyclo[18]carbon

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Abstract

Cyclo[n]carbons, monocyclic allotropes of carbon composed of n sp-hybridized carbon atoms, have long captivated the scientific community due to their unique electronic and structural properties. Initially theoretical curiosities, recent breakthroughs in on-surface synthesis and characterization have brought these reactive molecules into the realm of tangible materials with potential applications in molecular electronics and materials science. This technical guide provides a comprehensive historical overview of cyclo[n]carbon research, detailing the pivotal experimental and theoretical milestones. It includes in-depth experimental protocols for the synthesis and characterization of key cyclo[n]carbons, a compilation of their quantitative properties, and visualizations of the synthetic workflows.

Historical Overview: From Theoretical Prediction to Experimental Realization

The concept of cyclic carbon molecules dates back to the mid-20th century, with early theoretical studies exploring their potential stability and electronic structures. For decades, their high reactivity prevented isolation and characterization in the condensed phase, relegating them to gas-phase studies and computational models.^{[1][2]} A major debate centered on their bonding pattern: would they exhibit a cumulenic structure with equalized double bonds or a polyyenic structure with alternating single and triple bonds?^{[1][3]}

The modern era of cyclo[n]carbon research was inaugurated in 2019 with the landmark on-surface synthesis and imaging of cyclo[4]carbon (C₁₈) by researchers at Oxford University and IBM Research.^{[1][2]} This achievement provided definitive evidence of a polyynic structure for C₁₈, resolving a long-standing controversy.^[1] This breakthrough was enabled by the use of atomic manipulation on an inert sodium chloride (NaCl) bilayer on a copper (Cu(111)) surface at cryogenic temperatures (around 5 Kelvin).^{[2][5]}

Following this seminal work, the field has rapidly expanded with the successful synthesis and characterization of a series of other cyclo[n]carbons, including both aromatic ($n = 4k+2$) and anti-aromatic ($n = 4k$) species. Key milestones include the synthesis of:

- Cyclo[4]carbon (C₁₈): Initially synthesized from a C₂₄O₆ precursor, a more efficient route with a 64% yield was later developed using a C₁₈Br₆ precursor.^{[1][5]}
- Cyclo[6]carbon (C₁₆): The first anti-aromatic cyclocarbon to be structurally characterized.^[7]
- Cyclo[7]carbon (C₁₀) and Cyclo[8]carbon (C₁₄): Synthesized via a retro-Bergman ring-opening reaction, these smaller aromatic cyclocarbons were found to exhibit cumulenic or cumulene-like structures.^{[9][10]}
- Cyclo[11]carbon (C₁₂) and Cyclo[12]carbon (C₂₀): Further examples of anti-aromatic cyclocarbons synthesized through on-surface reactions.^{[13][14]}
- Cyclo[15]carbon (C₃₀): One of the largest cyclocarbons synthesized to date, demonstrating the versatility of on-surface synthesis techniques.^[8]

These discoveries have not only confirmed theoretical predictions but also opened up new avenues for creating novel carbon-rich materials through the controlled fusion of cyclocarbon rings.^[1]

Experimental Protocols

The synthesis and characterization of cyclo[n]carbons are performed under ultra-high vacuum (UHV) conditions at cryogenic temperatures using a combined scanning tunneling microscope (STM) and atomic force microscope (AFM).^{[5][6]}

General On-Surface Synthesis and Characterization Methodology

Substrate Preparation:

- A Cu(111) single crystal is cleaned by cycles of argon ion sputtering and annealing.
- A bilayer of NaCl is grown on the cold ($T \approx 5$ K) Cu(111) surface by thermal evaporation of NaCl. This inert layer is crucial for decoupling the reactive cyclocarbon molecules from the metallic substrate.[\[5\]](#)[\[16\]](#)

Precursor Deposition:

- The molecular precursor (e.g., $C_{24}O_6$, $C_{18}Br_6$, $C_{10}Cl_8$) is thermally sublimed from a Knudsen cell onto the cold NaCl/Cu(111) surface, resulting in a sub-monolayer coverage of isolated molecules.[\[5\]](#)[\[8\]](#)

Cyclocarbon Generation via Atomic Manipulation:

- The STM tip is positioned over an individual precursor molecule.
- Voltage pulses are applied to the molecule to induce bond cleavage and the removal of masking groups (e.g., CO, Br, Cl).[\[5\]](#)[\[9\]](#) This process is typically monitored via STM imaging.

Characterization:

- STM Imaging: Provides information about the electronic structure and orbital densities of the molecules.[\[7\]](#)
- AFM Imaging: A CO-functionalized tip is used to achieve bond-resolved images of the cyclocarbon's structure, allowing for the direct visualization of single and triple bonds.[\[1\]](#)[\[2\]](#) AFM measurements are performed in constant-height mode.[\[5\]](#)

Detailed Protocol for Cyclo[4]carbon Synthesis from $C_{18}Br_6$ [\[5\]](#)

This method provides a higher yield (64%) compared to the initial synthesis from $C_{24}O_6$.[\[5\]](#)

- Precursor: $C_{18}Br_6$ is synthesized and deposited on a bilayer of NaCl on Cu(111) at approximately 5 K.
- Debromination: Voltage pulses are applied by the STM tip to sequentially remove the six bromine atoms from the $C_{18}Br_6$ precursor.
- Characterization: High-resolution AFM with a CO-functionalized tip is used to confirm the polyyne structure of the resulting C_{18} molecule.^[5]

Detailed Protocol for Cyclo[7]carbon and Cyclo[8]carbon Synthesis^{[9][10]}

- Precursors: Fully chlorinated naphthalene ($C_{10}Cl_8$) and anthracene ($C_{14}Cl_{10}$) are used as precursors for C_{10} and C_{14} , respectively.
- Reaction: Tip-induced dehalogenation is followed by a retro-Bergman ring-opening reaction to form the cyclocarbon.
- Characterization: AFM imaging reveals a cumulenic structure for C_{10} and a cumulene-like structure for C_{14} .^{[9][10]}

Quantitative Data

The following tables summarize key quantitative data for various cyclo[n]carbons.

Table 1: Synthesis of Cyclo[n]carbons

Cyclocarbon	Precursor	Method	Yield	Reference
C ₁₈	C ₂₄ O ₆	Tip-induced decarbonylation	-	[1][2]
C ₁₈	C ₁₈ Br ₆	Tip-induced debromination	64%	[5]
C ₁₆	C ₁₆ (CO) ₄ Br ₂	Tip-induced dehalogenation and decarbonylation	-	[7]
C ₁₀	C ₁₀ Cl ₈	Tip-induced dehalogenation and retro-Bergman ring opening	-	[9][10]
C ₁₄	C ₁₄ Cl ₁₀	Tip-induced dehalogenation and retro-Bergman ring opening	-	[9][10]
C ₁₂	C ₁₂ Br ₄ I ₄	Tip-induced dehalogenation and retro-Bergman ring opening	-	[13][14]
C ₂₀	C ₂₀ Cl ₁₂	Tip-induced dehalogenation and retro-Bergman ring opening	-	[13][14]
C ₂₀	C ₁₀	Tip-induced coupling and ring opening	-	[8]

C ₃₀	C ₁₀	Tip-induced coupling and ring opening	-	[8]
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Table 2: Structural Properties of Cyclo[n]carbons

Cyclocarbon	Structure Type	Bond Lengths (Å) (Theoretical)	Bond Angles (°) (Theoretical)	Reference
C ₁₀	Cumulenenic	-	-	[9][10]
C ₁₂	Polyynic	BLA = 0.13	BAA = 36.9	[17]
C ₁₄	Cumulene-like	BLA = 0.05	BAA = 25.3	[9][10][18]
C ₁₆	Polyynic	-	-	[7]
C ₁₈	Polyynic	d ₁ = 1.38, d ₂ = 1.24	θ ₁ = 156.7, θ ₂ = 163.3 (C ₉ h)	[5]
C ₁₈	Cumulenenic	d ₁ = d ₂ = 1.30	θ ₁ = θ ₂ = 160 (D ₁₈ h)	[5]

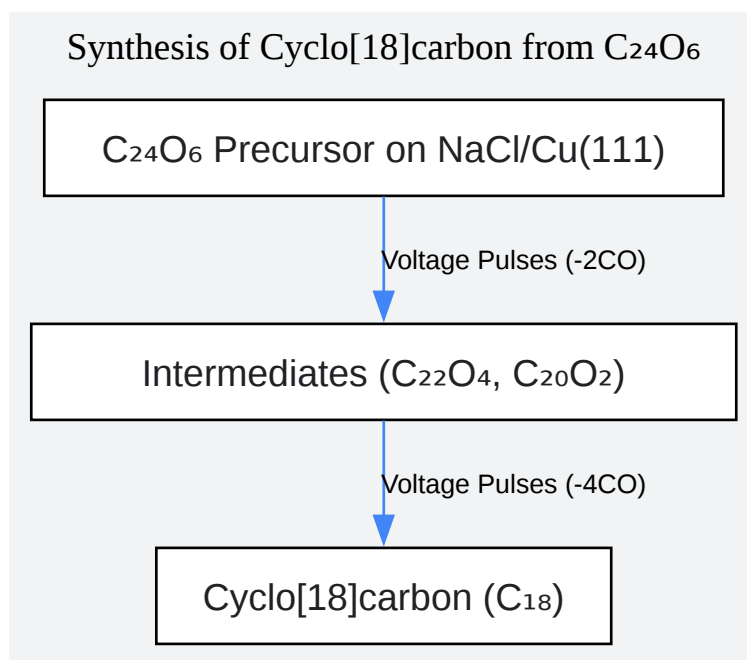
BLA: Bond Length Alternation, BAA: Bond Angle Alternation

Table 3: Experimental Parameters for STM/AFM Characterization

Parameter	Value	Reference
Microscope	Omicron GmbH Low-Temperature STM/AFM	[16]
Operating Temperature	~5 K	[2][5]
Substrate	Bilayer NaCl on Cu(111)	[2][5]
AFM Tip	CO-functionalized	[1][2]
AFM Operation Mode	Constant-height	[5]
qPlus Sensor Resonance Frequency	~25-30 kHz	[16]
qPlus Sensor Spring Constant	~1800 N/m	[16]

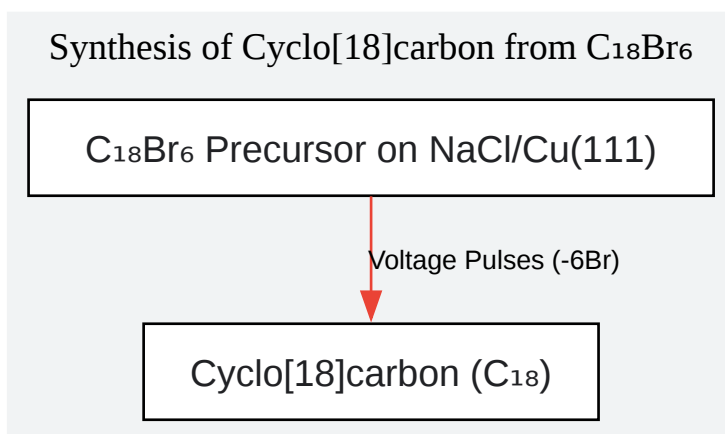
Visualized Experimental Workflows

The following diagrams illustrate the on-surface synthesis pathways for key cyclo[n]carbons.



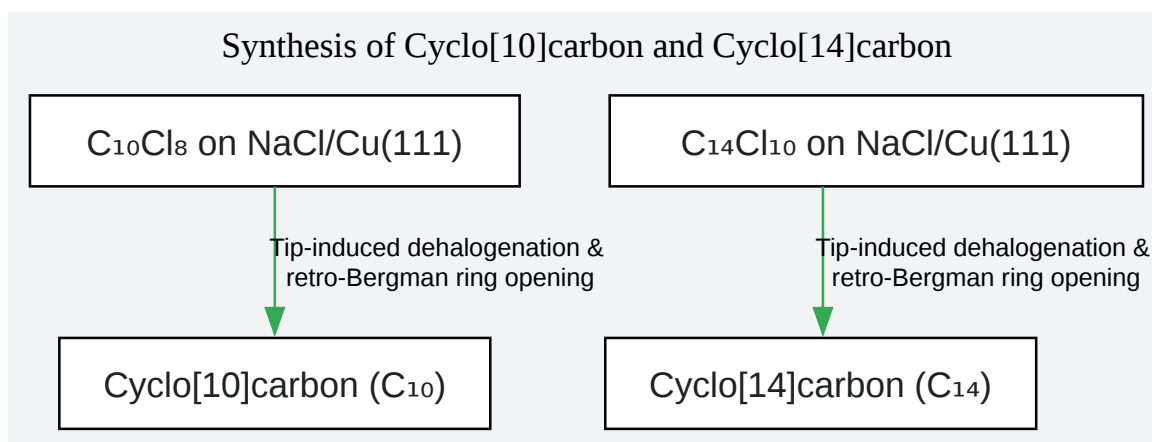
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On-surface synthesis of C_{18} from $C_{24}O_6$.



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On-surface synthesis of C_{18} from $C_{18}Br_6$.



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